molecular formula C19H18F3NO B1325666 3'-Piperidinomethyl-3,4,5-trifluorobenzophenone CAS No. 898793-64-1

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

Cat. No. B1325666
M. Wt: 333.3 g/mol
InChI Key: VWWZMUSYYPHNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C19H18F3NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The average mass of the molecule is 333.348 Da and the monoisotopic mass is 333.134064 Da .

Scientific Research Applications

Chemical Structure and Properties

  • Structural Analysis : Studies have examined the chemical structure of related trifluoromethyl-substituted compounds, including their molecular arrangements and interactions. These investigations reveal insights into dihedral angles, inter-atomic distances, and molecule linkage mechanisms, which are crucial for understanding the compound's chemical behavior and potential applications (Li et al., 2005).

Pharmacological Applications

  • Antisecretory Activity : Compounds with structures including the piperidinomethyl group have been tested for their ability to inhibit gastric acid secretion, indicating potential applications in gastrointestinal disorders (Ueda et al., 1991).
  • Inhibitory Activity Against Histamine Receptors : Piperidine derivatives have been synthesized and evaluated for their affinities to histamine receptors, suggesting potential as ligands for these receptors (Amon et al., 2007).

Chemical Synthesis and Reactions

  • Role in Chemical Synthesis : The compound and its derivatives have been utilized in the synthesis of various pharmaceutical agents, including neuroleptic agents and other complex compounds, showcasing its role as a versatile building block (Botteghi et al., 2001).
  • Reaction with Nucleophiles : Research has explored its reactivity with nucleophiles, indicating its significance in chemical reactions and potential use in developing new chemical entities (Agarwal & Knaus, 1985).

Molecular Interactions and Docking Studies

  • Molecular Docking Studies : The compound's analogs have been involved in molecular docking studies, particularly in the context of anti-cancer properties, revealing how these compounds interact at the molecular level with biological targets (Karayel, 2021).

Safety And Hazards

While specific safety and hazard information for 3’-Piperidinomethyl-3,4,5-trifluorobenzophenone is not available, it is generally advised to avoid breathing dust/fume/gas/mist/vapours/spray of similar compounds . In case of inhalation, move the victim into fresh air . If the compound comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-15(11-17(21)18(16)22)19(24)14-6-4-5-13(9-14)12-23-7-2-1-3-8-23/h4-6,9-11H,1-3,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWZMUSYYPHNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643168
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Piperidinomethyl-3,4,5-trifluorobenzophenone

CAS RN

898793-64-1
Record name {3-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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